molecular formula C20H25NO3 B1429225 ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol CAS No. 1093085-89-2

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Cat. No. B1429225
M. Wt: 327.4 g/mol
InChI Key: FIXBPASWOSCPPO-UXHICEINSA-N
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Description

The compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is a critically important pharmaceutical component. It serves as a fundamental precursor in synthesizing a spectrum of lifesaving medications, crucially employed in combating ailments like cancer, inflammation, and viral infections across varied biological settings and therapeutic contexts .


Molecular Structure Analysis

The molecular formula for the related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is C10H15N3O4 .


Physical And Chemical Properties Analysis

The related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” has a molecular weight of 241.24 g/mol and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Chiral Synthesis and Potential Applications

  • Chiral Synthesis : The chiral synthesis of derivatives similar to the compound , such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, has been explored. These compounds are synthesized through a multi-step process and have shown potential as norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).

Alkylation Reactions and Synthetic Utility

  • Alkylation Studies : Research into alkylation reactions, involving compounds with morpholine structures, has been conducted to understand their chemical properties and potential applications in synthesizing new molecules (Rayes et al., 2010).

Pharmaceutical Intermediates

  • Pharmaceutical Intermediate Synthesis : The compound has been synthesized as a key starting material for investigational drug candidates, highlighting its role in pharmaceutical research (Kopach et al., 2009).

Structural Analysis in Crystallography

  • Crystallographic Studies : Detailed crystal structure analysis of compounds containing morpholine structures, including the interaction of various molecular components, provides insights into their potential applications in materials science and pharmaceuticals (Goh et al., 2010).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : The synthesis of novel compounds involving morpholine structures demonstrates the versatility and applicability of these molecules in creating new pharmacologically active agents (Balsells et al., 2000).

Bioactive Compound Development

  • Development of Bioactive Molecules : Studies have explored the synthesis of bioactive compounds containing morpholine structures, highlighting their potential use in therapeutic applications (Jurd, 1985).

Application in Organic Chemistry and Materials Science

  • Organic Chemistry and Materials Science : The synthesis and application of morpholine-containing compounds have been extensively researched, indicating their significance in various fields, including organic chemistry and materials science (Evans et al., 1975).

Vapor Liquid Equilibrium Studies

  • Physical Chemistry Research : Studies on the vapor-liquid equilibrium of systems containing morpholine provide essential data for understanding the physical and chemical properties of these compounds (Pettenati et al., 1990).

Safety And Hazards

The related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” should be stored at 2-8°C under nitrogen . It has the following hazard statements: H302, H315, H319, H335 .

Future Directions

The related compound “1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” shows promise in the treatment of chronic myeloid leukemia (CML) and other cancers .

properties

IUPAC Name

[(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXBPASWOSCPPO-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Synthesis routes and methods

Procedure details

5.48 G (0.025 mole) of N,N-bis(2,3-epoxypropyl)benzylamine is added to a mixture of 2.70 g (0.025 mole) of benzyl alcohol in 75 ml of dioxane containing 1 equivalent of sodium hydride. The reaction is allowed to cool below 40° with an ice-bath for approximately 1/2 hour and is then heated at reflux overnight. After cooling to room temperature, the entire mixture is poured slowly, with stirring, into 150 ml of water. The aqueous mixture is extracted with 3×125 ml portions of chloroform. The CHCl3 extracts are combined, washed with 200 ml of water and 200 ml of saturated NaCl solution. The CHCl3 layer is then dried over anhydrous NaSO4, evaporated in vacuo to yield 6.1 g (74%) of crude product as a pale yellow oil. The oil is chromatographed on 300 g of neutral Alumina III to give 5.6 g (68%) of 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol.
Name
N,N-bis(2,3-epoxypropyl)benzylamine
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
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((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
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((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
Reactant of Route 4
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
Reactant of Route 5
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
Reactant of Route 6
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

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